1-(4-Phenoxyphenyl)piperazine

Übersicht

Beschreibung

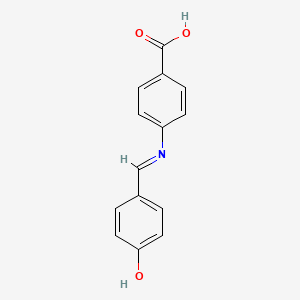

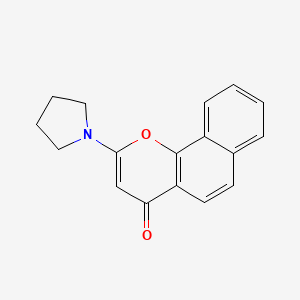

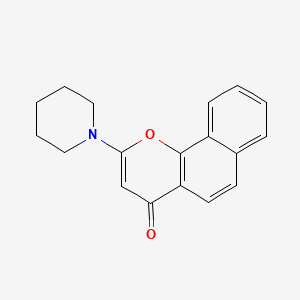

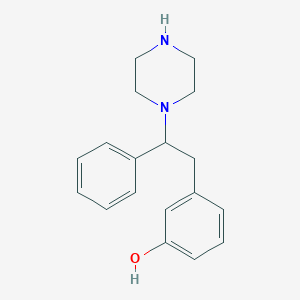

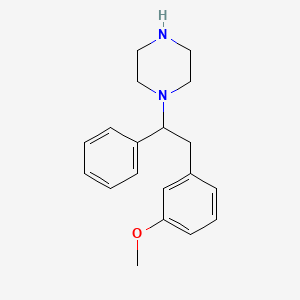

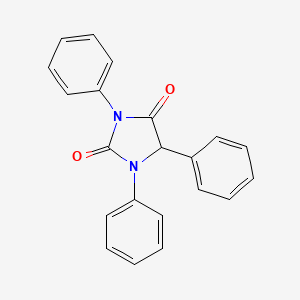

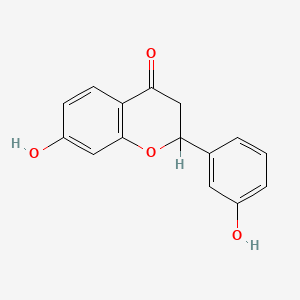

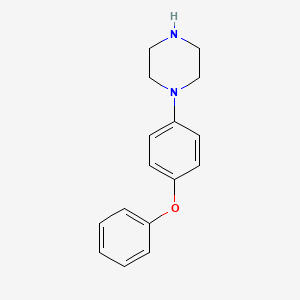

1-(4-Phenoxyphenyl)piperazine is an organic compound with the molecular formula C16H18N2O . It has a molecular weight of 254.32700 . The compound is characterized by a six-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring containing two nitrogen atoms . The presence of these two heteroatoms improves the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .

Chemical Reactions Analysis

The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core .

Physical And Chemical Properties Analysis

This compound has a density of 1.113g/cm3 . It has a boiling point of 416ºC at 760 mmHg . The flash point of the compound is 205.4ºC .

Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

- Synthesis and Antioxidant Activity : A derivative of piperazine, 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin, synthesized using phenol derivate, showed potential as an antioxidant. The synthesis was conducted via the Mannich reaction, and the antioxidant activity was tested using the DPPH method. The compound exhibited significant antioxidant properties, indicating its potential application in this field (Prabawati, 2016).

Anticancer Research

- Anti-Bone Cancer Activity : A heterocyclic compound derived from 4-(4-(4-aminophenyl)piperazin-1-yl)phenol was found to have in vitro anticancer activities against human bone cancer cell lines. Molecular docking studies also indicated potential antiviral activity, suggesting a broad scope of therapeutic applications for this piperazine derivative (Lv et al., 2019).

Neuropsychiatric Applications

Dopamine Re-uptake Inhibition for Antidepressants : Piperazine derivatives have been studied for their role in inhibiting dopamine re-uptake, an essential mechanism in developing antidepressants. The relationship between in vitro and in vivo activity as dopamine-reuptake inhibitors was quantitatively described, showing the relevance of piperazine derivatives in neuropsychiatric drug development (Wieringa et al., 2010).

Antidepressant and Anxiolytic Effects : A phenylpiperazine derivative, LQFM005, exhibited anxiolytic- and antidepressant-like effects in mice. These effects were attributed, in part, to the activation of 5-HT1A receptors, showcasing the potential use of piperazine derivatives in treating anxiety and depression (Moreira et al., 2021).

Anticonvulsant Applications

- Evaluation of Anticonvulsant Activity : A series of 1,4-piperazine derivatives was tested for anticonvulsant activity, revealing moderate effectiveness. While the anticonvulsant activity was accompanied by neurotoxicity, one compound in particular, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, showed promise in the 6-Hz seizure test without neurotoxic effects (Marona et al., 2009).

Mutagenicity and Antimutagenicity Research

Mutagenic and Antimutagenic Properties : Piperazine derivatives have been studied for their mutagenic and antimutagenic properties. The Ames test indicated that certain 1-(phenoxyethyl)-piperazine derivatives possess significant antimutagenic effects, contributing to their potential therapeutic applications (Pietrzycka et al., 2006).

In Vitro Mutagenic and Antioxidant Potency : A study on 4-substituted 1-(2-methoxyphenyl)piperazine derivatives highlighted their in vitro mutagenic, antimutagenic, and antioxidant potential. This research provides insights into designing safer and more effective piperazine-based therapeutic agents (Słoczyńska et al., 2016).

Wirkmechanismus

Target of Action

1-(4-Phenoxyphenyl)piperazine primarily targets the Leukotriene A-4 hydrolase (LTA4H) . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 . It also has aminopeptidase activity .

Mode of Action

The compound interacts with its target, LTA4H, and inhibits its activity . This interaction results in changes in the biochemical pathways associated with inflammation. In addition, piperazine compounds, which include this compound, are known to act as GABA receptor agonists , causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The inhibition of LTA4H affects the biosynthesis of leukotriene B4, a proinflammatory mediator . This can lead to a reduction in inflammation, providing potential therapeutic benefits in conditions associated with inflammation. Furthermore, the agonistic action on GABA receptors influences the neurotransmission processes .

Pharmacokinetics

They serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

The inhibition of LTA4H and the agonistic action on GABA receptors can lead to a reduction in inflammation and potential paralysis of parasites . This makes this compound potentially useful in the treatment of inflammatory conditions and parasitic infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of diverse architectures of the compound can be induced by different anionic structures, influencing the crystallization ratio, the protonated number, and the final structures . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment.

Safety and Hazards

When handling 1-(4-Phenoxyphenyl)piperazine, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product . Avoid breathing dust/fume/gas/mist/vapors/spray and wear protective gloves/protective clothing/eye protection/face protection .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-(4-Phenoxyphenyl)piperazine are not fully understood. It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, some piperazine derivatives have shown excellent performance as anti-cancer drugs, inducing apoptosis and suppressing the proliferation of cancer cells .

Cellular Effects

This compound and its derivatives have been shown to have significant effects on various types of cells. For example, some piperazine compounds have demonstrated cytotoxic effects on glioblastoma and cervix cancer cells . They have also shown anti-proliferative effects against prostate cancer cell lines .

Molecular Mechanism

It is known that piperazine derivatives can induce apoptosis in cancer cells . This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that piperazine derivatives can induce diverse architectures, influencing the crystallization ratio, the protonated number, and the final structures .

Dosage Effects in Animal Models

It is known that some piperazine compounds have shown anti-nociceptive and anti-inflammatory effects at certain dosages .

Metabolic Pathways

It is known that piperazine derivatives can induce up-regulation of key enzymes of cholesterol and lipid biosynthesis .

Transport and Distribution

It is known that piperazine derivatives can enhance transepithelial transport with minimal cytotoxicity .

Subcellular Localization

It is known that the prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .

Eigenschaften

IUPAC Name |

1-(4-phenoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-4-15(5-3-1)19-16-8-6-14(7-9-16)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDIEUVYUSGIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978407 | |

| Record name | 1-(4-Phenoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62755-61-7 | |

| Record name | 1-(4-Phenoxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62755-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Phenoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062755617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Phenoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-phenoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.